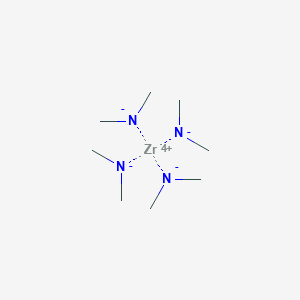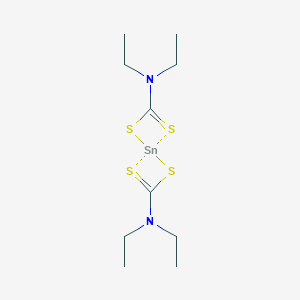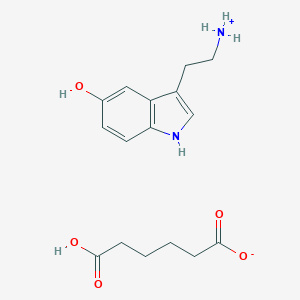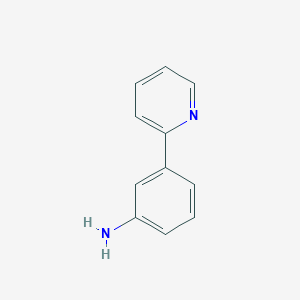
3-(2-Pyridyl)aniline
Descripción general
Descripción
3-(2-Pyridyl)aniline is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. It is a derivative of aniline where a pyridyl group is attached to the meta-position of the aniline's phenyl ring.
Synthesis Analysis
The synthesis of 3-(2-Pyridyl)aniline derivatives can be achieved through cross-coupling reactions, as demonstrated in the synthesis of 2-(2- and 3-Pyridyl)anilines. These compounds are synthesized using cross-coupling reactions, which are a cornerstone in the field of organic chemistry for creating carbon-carbon bonds between different aromatic systems . Additionally, the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions has been shown to be effective for the monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 3-(2-Pyridyl)aniline .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have been studied using both experimental techniques like NMR, IR, and Raman spectroscopy, and computational methods including density functional theory (DFT) . These studies provide insights into the electronic and structural properties of pyridyl-aniline derivatives, which are essential for understanding their reactivity and potential applications.
Chemical Reactions Analysis
3-(2-Pyridyl)aniline serves as a directing group in C-H amination reactions mediated by cupric acetate, indicating its utility in directing functionalization of sp2 C-H bonds . Moreover, the presence of the 2-pyridyl group has been shown to assist in the Rh(III)-catalyzed direct C-H chalcogenation of anilines, highlighting the group's role in facilitating selective chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridyl)aniline derivatives can be inferred from studies on related compounds. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic conditions have been investigated, suggesting that pyridyl-aniline derivatives can enhance the performance of anti-corrosive coatings . Additionally, the synthesis of poly(aniline-co-pyrrole) oligomers and their characterization through various techniques, including DFT calculations, provide valuable information on the conductive properties of aniline derivatives .
Aplicaciones Científicas De Investigación
-
Polyaniline and Polypyrrole Hydrogels
- Application Summary : Polyaniline (PANI) and polypyrrole (PPy)-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . These materials are used in biomedical and electrochemical applications .
- Methods of Application : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .
- Results or Outcomes : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
-
- Application Summary : Pyridine synthesis is a critical process in organic chemistry. It involves the creation of pyridine rings, which are common structures in many organic compounds .
- Methods of Application : There are several methods for synthesizing pyridines, including the addition of Grignard reagents to pyridine N-oxides, cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents, and direct C-4-H alkylation of pyridines with alkyl halides .
- Results or Outcomes : These methods have enabled the synthesis of a wide range of biaryl and heterobiarylpyridines, which are valuable building blocks in medicinal chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMGMIEOWFPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332665 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)aniline | |
CAS RN |
15889-32-4 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15889-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


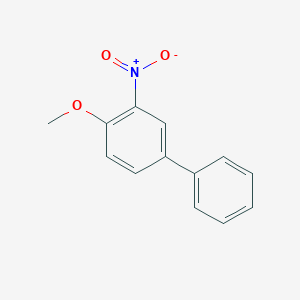
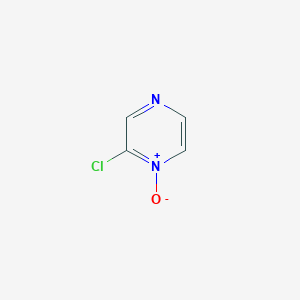
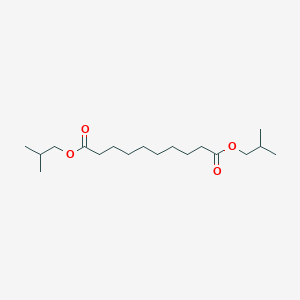
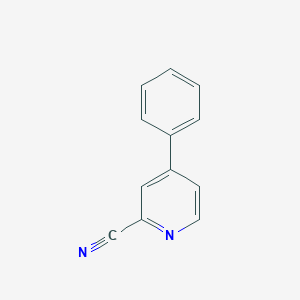

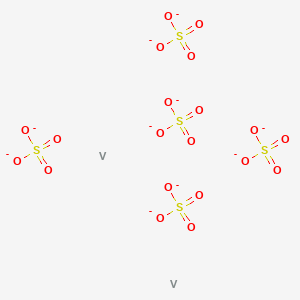
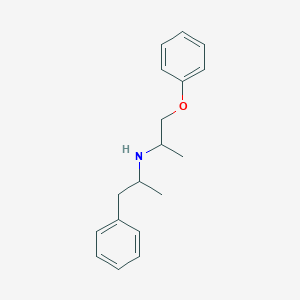
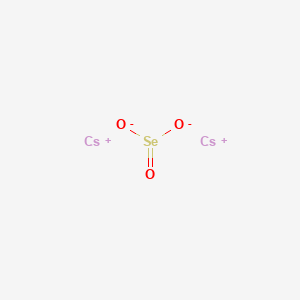

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
